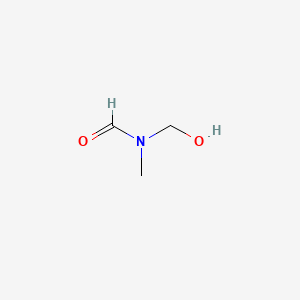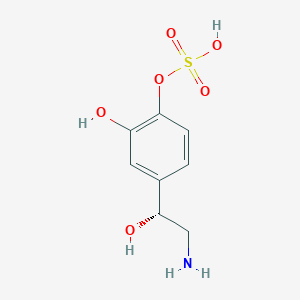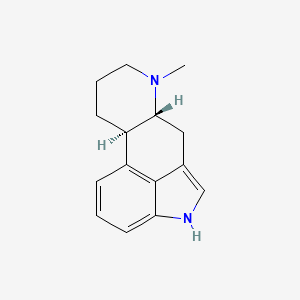
6-Methylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methylergoline is an ergoline alkaloid obtained by selective methylation of the N-6 position of ergoline. It derives from a hydride of an ergoline.
Applications De Recherche Scientifique
5-Hydroxytryptamine Antagonist
- 6-Methylergoline derivatives have been identified as potent antagonists of 5-hydroxytryptamine (5HT), with specific substances like LSD25 and UML491 being notably active in this group. One such derivative, 1-methyl-8 β-carbobenzyloxy-aminomethyl-10 α-ergoline (MCE), exhibits strong and long-lasting antagonist properties (Beretta, Ferrini, & Glässer, 1965).
Dopaminergic Activity
- Several synthesized ergolines, including 6-methylergoline derivatives, have shown strong and lasting central dopaminergic activity. This property is particularly notable in compounds like 8-(cyanomethyl)-6-methylergoline, which also demonstrated potential in inhibiting ovum implantation and decreasing serum prolactin levels in rats (Stütz, Stadler, Vigouret, & Jaton, 1978).
Prolactin Secretion and Brain Activity
- Compounds representing partial structures of the ergoline nucleus, including 6-methylergoline derivatives, have been found to inhibit prolactin secretion and influence brain activity, suggesting their potential use in dopaminergic treatments (Clemens & Smalstig, 1979).
Serotonin Receptor Affinity
- 6-Methylergoline-8-carboxylic acid esters with different N1-substituents have been explored for their affinity to 5HT2 receptors. The studies indicate that both the ester side chain and the indole substituent play significant roles in determining 5HT2 receptor affinity (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).
Antihypertensive Properties
- 6-Methylergolin-8 beta-yl-propionic acid derivatives have been synthesized and tested for their antihypertensive activity. These derivatives also exhibit prolactin lowering activity, indicating their potential as antihypertensive compounds with specific selectivity (Bernardi et al., 1983).
Anticancer Potential
- Nitrosourea derivatives of ergolines, including 6-methylergoline, have been synthesized as potential anticancer agents. These derivatives display activity against certain types of leukemia in mice while moderately inhibiting prolactin (Crider et al., 1979).
Synthesis and Molecular Studies
- The total synthesis of natural products like (+)-Setoclavine and (-)-9,10-Dihydroisosetoclavine has been achieved starting from 6-methylergolin-8-one. This research enhances understanding of the structural elements of ergot alkaloids (Moldvai et al., 2006).
Serotonin Antagonism in Vascular Activity
- (8 beta)-6-Methylergoline amide derivatives with varied N1-substituents have been synthesized to evaluate their effectiveness in blocking vascular 5HT2 receptors. The research indicates significant influence of both the N1 substituent and amide derivative on binding affinities (Misner et al., 1990).
Propriétés
Numéro CAS |
109922-46-5 |
|---|---|
Nom du produit |
6-Methylergoline |
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1 |
Clé InChI |
NNDATQSUZGLGQT-BXUZGUMPSA-N |
SMILES isomérique |
CN1CCC[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
SMILES canonique |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
Autres numéros CAS |
109922-46-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



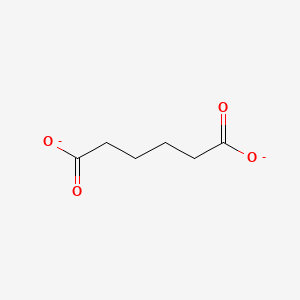
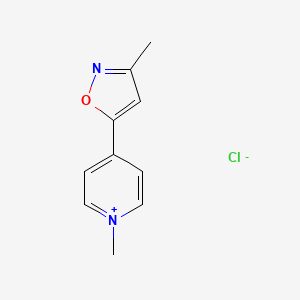
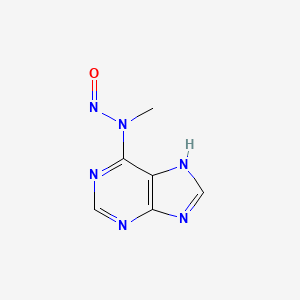
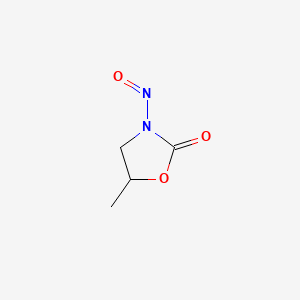
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)
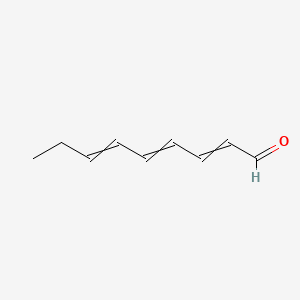
![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)
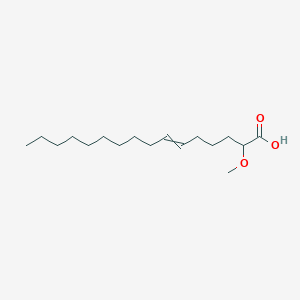
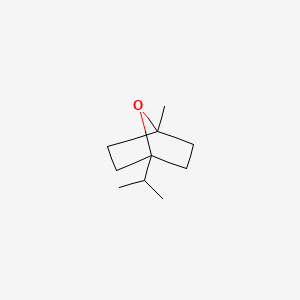
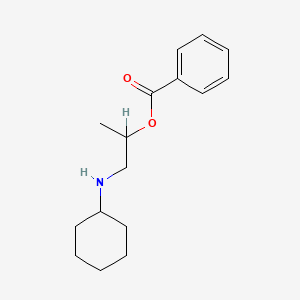
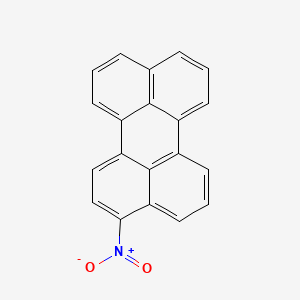
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
